molecular formula C14H15ClN4O B2562669 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide CAS No. 2326235-71-4

1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide

Cat. No.: B2562669
CAS No.: 2326235-71-4
M. Wt: 290.75
InChI Key: KPGPVJNPQMYXMF-UHFFFAOYSA-N
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Description

1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide typically involves the reaction of 6-chloroquinazoline with piperidine-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and reaction time .

Chemical Reactions Analysis

1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups into the quinazoline ring .

Comparison with Similar Compounds

Similar compounds to 1-(6-Chloroquinazolin-4-yl)piperidine-4-carboxamide include other quinazoline derivatives such as:

  • 2-(4-bromophenyl)-quinazolin-4(3H)-one
  • 2-(4-chlorophenyl)-quinazolin-4(3H)-one

These compounds share a similar quinazoline core structure but differ in their substituents, which can significantly affect their biological activities and applications. The unique combination of the quinazoline ring with the piperidine-4-carboxamide moiety in this compound provides distinct properties that may offer advantages in specific research and therapeutic contexts .

Properties

IUPAC Name

1-(6-chloroquinazolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O/c15-10-1-2-12-11(7-10)14(18-8-17-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPVJNPQMYXMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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